

# "CFTR corrector 15" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CFTR corrector 15

Cat. No.: B6433296 Get Quote

### **In-Depth Technical Guide to CFTR Corrector 15**

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **CFTR Corrector 15**, a small molecule investigated for its potential in correcting the folding and trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutation. This document is intended for researchers, scientists, and professionals in the field of drug development for cystic fibrosis (CF).

### **Chemical Identity and Properties**

**CFTR Corrector 15**, also identified as Compound 4172, is a key investigational molecule in the study of CF therapeutics. Its primary role is to rescue the misfolded F508del-CFTR protein, a common mutation in CF patients, and facilitate its transport to the cell membrane.

A crucial aspect of its activity is its synergistic effect when used in combination with other classes of CFTR correctors, such as VX-809 (Lumacaftor). This suggests a distinct mechanism of action that complements other corrective strategies.

Table 1: Chemical and Physical Properties of CFTR Corrector 15



| Property          | Value                                                                           |  |
|-------------------|---------------------------------------------------------------------------------|--|
| CAS Number        | 1170387-92-4                                                                    |  |
| Molecular Formula | C24H22CIN5O2S                                                                   |  |
| Molecular Weight  | 479.98 g/mol                                                                    |  |
| IUPAC Name        | N-(2-((5-chloro-2-methoxyphenyl)amino)-4'-methyl-4,5'-bithiazol-2'-yl)benzamide |  |
| SMILES            | Cc1nc(sc1-<br>c1scc(n1)NC2=CC=C(Cl)C=C2OC)NC(=O)c1cc<br>ccc1                    |  |
| Appearance        | White to off-white solid                                                        |  |
| Purity            | ≥98%                                                                            |  |

(Data sourced from commercial suppliers and chemical databases)

## **Mechanism of Action and Signaling Pathways**

Cystic fibrosis is often caused by the F508del mutation, which leads to the misfolding of the CFTR protein and its subsequent retention and degradation in the endoplasmic reticulum (ER). This prevents the protein from reaching the cell membrane to function as a chloride ion channel.

CFTR correctors are classified into different types based on their mechanism of action. **CFTR Corrector 15** is categorized as a putative Type III corrector. Its proposed mechanism involves the direct binding to and stabilization of the first nucleotide-binding domain (NBD1) of the F508del-CFTR protein. This action helps to overcome the primary conformational defect caused by the deletion of phenylalanine at position 508.

The signaling pathway diagram below illustrates the biogenesis of both wild-type and F508del-CFTR, and the points of intervention for different classes of CFTR correctors.





Click to download full resolution via product page

CFTR Protein Processing and Corrector Intervention Pathway

## **Biological Activity and Efficacy**

Research has demonstrated that while **CFTR Corrector 15** shows modest activity on its own, its efficacy is significantly enhanced when used in combination with other corrector types. This highlights the multi-faceted nature of the F508del-CFTR folding defect and the potential of a combination therapy approach.



Table 2: Biological Activity of CFTR Corrector 15 in Combination Therapies

| Corrector(s)                                     | Cell Line        | Assay                            | Efficacy Outcome   |
|--------------------------------------------------|------------------|----------------------------------|--------------------|
| VX-809 (Type I)                                  | CFBE410-         | PM Density                       | ~10% of Wild-Type  |
| Corrector 15 (Type III)<br>+ VX-809              | CFBE410-         | PM Density                       | ~76% of Wild-Type  |
| Corrector 15 + VX-<br>809 + Type II<br>Corrector | CFBE410-         | PM Density                       | ~100% of Wild-Type |
| VX-809                                           | CFBE410-         | Mature Glycosylation<br>(Band C) | ~5% of Wild-Type   |
| Corrector 15 + VX-                               | CFBE410-         | Mature Glycosylation<br>(Band C) | ~47% of Wild-Type  |
| Corrector 15 + VX-<br>809 + Type II<br>Corrector | CFBE410-         | Mature Glycosylation<br>(Band C) | ~100% of Wild-Type |
| Corrector 15                                     | In vitro         | Binding to ΔF508-<br>NBD1        | Kd ~40 μM          |
| Corrector 15                                     | Epithelial Cells | Functional Assay<br>(EC50)       | ~3 μM              |

(Data adapted from a study on structure-guided combination therapy for mutant CFTRs.[1])

### **Experimental Protocols**

The evaluation of CFTR corrector efficacy relies on a set of established in vitro assays. Below are detailed methodologies for two key experiments.

### **Western Blotting for CFTR Glycosylation Status**

This biochemical assay is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated



form (Band C) has trafficked through the Golgi apparatus. An increase in the Band C/Band B ratio indicates successful correction.

### Protocol:

- Cell Culture and Treatment:
  - Culture human bronchial epithelial cells (e.g., CFBE410-) expressing F508del-CFTR to confluence.
  - Incubate cells with the test corrector(s) (e.g., 10 μM CFTR Corrector 15, 3 μM VX-809)
     for 24 hours at 37°C. Include a vehicle control (DMSO).
- Cell Lysis:
  - Wash cells with ice-cold PBS.
  - Lyse cells in RIPA buffer supplemented with protease inhibitors.
  - Quantify total protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Load equal amounts of protein (30-50 μg) onto a 6% SDS-polyacrylamide gel.
  - Separate proteins by electrophoresis.
  - Transfer proteins to a PVDF membrane.
  - Block the membrane with 5% non-fat milk in TBST for 1 hour.
  - Incubate with a primary antibody specific for CFTR overnight at 4°C.
  - Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis:



- Quantify the band intensities for Band B and Band C using densitometry software.
- Calculate the ratio of Band C to total CFTR (Band B + Band C) to determine the maturation efficiency.

## **Ussing Chamber Assay for Transepithelial Chloride Current**

This functional assay directly measures the CFTR-mediated chloride ion transport across a polarized epithelial cell monolayer. An increase in forskolin-stimulated and inhibitor-sensitive short-circuit current (Isc) indicates the rescue of functional CFTR channels at the apical membrane.

### Protocol:

- Cell Culture:
  - Grow a monolayer of F508del-CFTR expressing epithelial cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved.
  - Treat the cells with corrector compounds for 24-48 hours prior to the assay.
- Ussing Chamber Setup:
  - Mount the permeable support in an Ussing chamber system.
  - Bathe both the apical and basolateral sides with Krebs-bicarbonate Ringer solution,
     maintained at 37°C and gassed with 95% O<sub>2</sub>/5% CO<sub>2</sub>.
- Measurement of Short-Circuit Current (Isc):
  - Voltage-clamp the epithelial monolayer to 0 mV.
  - Sequentially add the following reagents to the appropriate chambers and record the change in Isc:
    - Apical: Amiloride (to block ENaC channels).



- Basolateral: Forskolin (to activate CFTR via cAMP).
- Apical: A CFTR potentiator (e.g., Genistein or Ivacaftor) to maximize channel opening.
- Apical: A CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm the measured current is CFTR-dependent.
- Data Analysis:
  - Calculate the change in lsc in response to the CFTR agonist and inhibitor.
  - o Compare the magnitude of the CFTR-dependent Isc between treated and untreated cells.

### **Experimental and Screening Workflow**

The discovery and characterization of novel CFTR correctors typically follow a structured workflow, from initial high-throughput screening to detailed functional validation.





Click to download full resolution via product page

Workflow for the Screening and Validation of CFTR Correctors



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Membrane Transporter/Ion Channel | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. ["CFTR corrector 15" chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6433296#cftr-corrector-15-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com